molecular formula C21H16N2OS2 B2873926 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034545-76-9

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2873926
CAS No.: 2034545-76-9
M. Wt: 376.49
InChI Key: OYVQZVPYJMZCQC-UHFFFAOYSA-N
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Description

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a heterocyclic benzamide derivative featuring dual thiophene substituents at distinct positions: a thiophen-2-yl group on the pyridine ring and a thiophen-3-yl group on the benzamide core (Figure 1). This structural arrangement combines electron-rich aromatic systems, which are critical for modulating physicochemical properties and biological interactions.

The compound’s design leverages the pyridine-thiophene hybrid scaffold, which is prevalent in medicinal chemistry for targeting enzymes like histone deacetylases (HDACs) or monoamine oxidases (MAOs) .

Properties

IUPAC Name

4-thiophen-3-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c24-21(17-5-3-16(4-6-17)18-8-11-25-14-18)23-13-15-7-9-22-19(12-15)20-2-1-10-26-20/h1-12,14H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVQZVPYJMZCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include thiophene and pyridine derivatives. These intermediates are then subjected to coupling reactions, often facilitated by catalysts such as palladium or copper, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyridine-(thiophen-2-yl), Benzamide-(thiophen-3-yl) 409.51 High aromaticity, dual heterocycles
N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide (4a) Benzamide-(thiophen-2-yl) 385.47 m.p. 215–217°C, yield 72%, purity >95%
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide (5b) Benzamide-(thiophen-3-yl) 385.47 m.p. 198–200°C, yield 68%, purity 93%
4-Methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide Pyrimidine-(thiophen-2-yl) 295.36

Key Observations :

  • Substituent Position : The thiophen-3-yl group in the target compound (vs. thiophen-2-yl in 4a ) may reduce steric hindrance, enhancing binding pocket compatibility.
  • Thermal Stability : The target compound’s melting point is expected to fall between 190–220°C, similar to 4a and 5b , due to comparable aromatic stacking.
  • Synthetic Yield : Analogous compounds in and show yields of 48–72%, suggesting moderate efficiency for similar multi-step syntheses .

Spectroscopic and Analytical Data

The target compound’s ¹H NMR spectrum would display characteristic signals:

  • Thiophen-2-yl protons: δ 7.20–7.40 ppm (multiplet, H-3/H-4) .
  • Thiophen-3-yl protons: δ 7.50–7.70 ppm (doublet, H-2/H-5) .
  • Pyridine-methyl protons: δ 4.60–4.80 ppm (singlet, -CH₂-) .

Mass spectrometry (MS) would likely show a molecular ion peak at m/z 409.5 (M+H⁺), consistent with benzamide derivatives in and .

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